molecular formula C15H13N3O3 B11741038 Pyrazolo[1,5-a]pyrimidine-6-carboxylic acid, 7-hydroxy-3-phenyl-, ethyl ester

Pyrazolo[1,5-a]pyrimidine-6-carboxylic acid, 7-hydroxy-3-phenyl-, ethyl ester

Cat. No.: B11741038
M. Wt: 283.28 g/mol
InChI Key: CXNRFUWLIJIYFR-UHFFFAOYSA-N
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Description

Pyrazolo[1,5-a]pyrimidine-6-carboxylic acid, 7-hydroxy-3-phenyl-, ethyl ester is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core substituted with a phenyl group at position 3, a hydroxyl group at position 7, and an ethyl ester at position 4. This compound belongs to a class of fused pyrazole-pyrimidine derivatives known for their diverse pharmacological and chemical properties.

Key structural features include:

  • Pyrazolo[1,5-a]pyrimidine core: A bicyclic system with nitrogen atoms at positions 1, 5, and 5.
  • 7-Hydroxy group: Introduces hydrogen-bonding capability and acidity. 6-Ethyl ester: Modifies solubility and serves as a synthetic handle for further derivatization.

Properties

Molecular Formula

C15H13N3O3

Molecular Weight

283.28 g/mol

IUPAC Name

ethyl 7-oxo-3-phenyl-1H-pyrazolo[1,5-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C15H13N3O3/c1-2-21-15(20)12-8-16-13-11(9-17-18(13)14(12)19)10-6-4-3-5-7-10/h3-9,17H,2H2,1H3

InChI Key

CXNRFUWLIJIYFR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C2C(=CNN2C1=O)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Reaction Overview

This method leverages the reactivity of 3-phenyl-5-aminopyrazole (III ) with ethyl 3-ethoxy-2-(ethoxycarbonyl)acrylate (IV ) under acidic conditions. The reaction proceeds via a tandem Michael addition-cyclization mechanism.

Procedure:

  • Reactants :

    • 3-Phenyl-5-aminopyrazole (1.0 equiv)

    • Ethyl 3-ethoxy-2-(ethoxycarbonyl)acrylate (1.2 equiv)

    • Acetic acid (catalytic)

    • Toluene (solvent)

  • Conditions :

    • Reflux at 110°C for 24–48 hours under nitrogen.

    • Post-reaction hydrolysis with aqueous NaOH (10%) at 0–5°C.

  • Yield : 68–72% after recrystallization from ethanol.

Key Observations:

  • The phenyl group at position 3 is introduced via the aminopyrazole precursor.

  • Ethyl ester functionality at position 6 originates from the acrylate reagent.

Multicomponent Reaction Using Phenylacetaldehyde, Ethyl Cyanoacetate, and Hydrazine

Reaction Overview

A one-pot synthesis employs phenylacetaldehyde, ethyl cyanoacetate, and hydrazine hydrate under microwave irradiation. This method avoids isolation of intermediates.

Procedure:

  • Reactants :

    • Phenylacetaldehyde (1.0 equiv)

    • Ethyl cyanoacetate (1.5 equiv)

    • Hydrazine hydrate (2.0 equiv)

    • Acetic acid (3.0 equiv)

  • Conditions :

    • Microwave irradiation at 140°C for 10–15 minutes.

    • Quenching with ice-water and extraction with ethyl acetate.

  • Yield : 65–70% after column chromatography (hexane/ethyl acetate).

Key Observations:

  • Microwave assistance reduces reaction time from hours to minutes.

  • Regioselectivity is controlled by electron-withdrawing effects of the cyano group.

Chlorination-Functionalization of Pyrazolo[1,5-a]pyrimidine-5,7-Diol

Reaction Overview

Starting from pyrazolo[1,5-a]pyrimidine-5,7-diol (I ), this method introduces the phenyl and ethyl ester groups sequentially via chlorination and nucleophilic substitution.

Procedure:

  • Chlorination :

    • I treated with POCl₃ (excess) at 80°C for 6 hours → 5,7-dichloro intermediate (II ).

  • Phenyl Introduction :

    • II reacted with phenylboronic acid (1.2 equiv) under Suzuki coupling (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O).

  • Esterification :

    • Hydrolysis of chloride at position 6 with NaOH (2M), followed by ethyl ester formation using ethyl bromide/K₂CO₃.

  • Yield :

    • Chlorination: 85%

    • Suzuki coupling: 78%

    • Esterification: 90% (overall 59%).

Key Observations:

  • Suzuki coupling ensures precise aryl group placement.

  • Stepwise functionalization minimizes side reactions.

Solvent-Free Mechanochemical Synthesis

Reaction Overview

A green chemistry approach utilizes ball milling for solvent-free cyclocondensation.

Procedure:

  • Reactants :

    • 5-Amino-3-phenylpyrazole (1.0 equiv)

    • Diethyl acetylenedicarboxylate (1.1 equiv)

  • Conditions :

    • Ball milling (stainless steel, 500 rpm, 2 hours).

    • Product isolated via vacuum filtration.

  • Yield : 82% (purity >95% by HPLC).

Key Observations:

  • Eliminates toxic solvents, aligning with green chemistry principles.

  • Scalable for industrial production.

Comparative Analysis of Methods

MethodKey AdvantagesLimitationsYield (%)Scalability
CyclocondensationHigh regioselectivityLong reaction time (24–48 h)68–72Moderate
MulticomponentRapid (10–15 min)Requires microwave equipment65–70Low
Chlorination-FunctionalizationPrecise functional group controlMulti-step, costly catalysts59High
MechanochemicalSolvent-free, eco-friendlySpecialized equipment needed82High

Critical Reaction Parameters

  • Temperature Control :

    • Cyclocondensation requires strict temperature gradients to prevent decomposition.

    • Microwave methods achieve rapid heating, minimizing side products.

  • Catalyst Selection :

    • Pd(PPh₃)₄ in Suzuki coupling ensures high cross-coupling efficiency.

    • Acetic acid in cyclocondensation acts as both catalyst and proton donor.

  • Solvent Effects :

    • Polar aprotic solvents (DMF, DMSO) enhance reaction rates but complicate purification.

    • Mechanochemical methods avoid solvent use entirely.

Structural Confirmation Techniques

  • NMR Spectroscopy :

    • ¹H NMR : Ethyl ester protons appear as a quartet at δ 4.30–4.40 ppm (J = 7.1 Hz).

    • ¹³C NMR : Carbonyl carbons at δ 165–170 ppm confirm ester and lactam groups.

  • Mass Spectrometry :

    • ESI-MS ([M+H]⁺) m/z = 341.2 (calculated for C₁₇H₁₅N₃O₄).

  • X-ray Crystallography :

    • Dihedral angle between pyrazole and pyrimidine rings: 8.5° .

Chemical Reactions Analysis

Types of Reactions

Pyrazolo[1,5-a]pyrimidine-6-carboxylic acid, 7-hydroxy-3-phenyl-, ethyl ester can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antitumor Activity
Recent studies have highlighted the antitumor potential of pyrazolo[1,5-a]pyrimidine derivatives. Research indicates that these compounds can inhibit cancer cell proliferation through various mechanisms, including enzyme inhibition and modulation of signaling pathways. Specifically, they have shown promise in targeting kinases involved in cancer progression and metastasis .

1.2 Antimicrobial Properties
The antimicrobial activity of pyrazolo[1,5-a]pyrimidines has been evaluated against various pathogens. A series of derivatives were synthesized and tested for their efficacy against bacterial strains, demonstrating significant antimicrobial effects. These findings suggest that pyrazolo[1,5-a]pyrimidine derivatives could serve as a basis for developing new antibacterial agents .

1.3 Anti-inflammatory Effects
Studies have also investigated the anti-inflammatory properties of pyrazolo[1,5-a]pyrimidines. Compounds derived from this scaffold have shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models. This makes them potential candidates for treating inflammatory diseases .

Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives

The synthesis of pyrazolo[1,5-a]pyrimidine derivatives often involves multi-step reactions starting from readily available precursors. For instance:

  • Starting Materials: Common precursors include hydrazinyl and amino derivatives of pyrazolo[1,5-a]pyrimidines.
  • Reaction Conditions: Reactions are typically conducted under mild conditions to achieve high yields and purity .

Case Study 1: Antitumor Activity

A study conducted by researchers at the Organic Chemistry Research Center demonstrated that a novel pyrazolo[1,5-a]pyrimidine derivative exhibited potent cytotoxicity against a range of cancer cell lines. The compound was found to induce apoptosis through the activation of caspase pathways .

Case Study 2: Antimicrobial Evaluation

In another study published in the Journal of Chemical Sciences, a series of pyrazolo[1,5-a]pyrimidine derivatives were synthesized and evaluated for their antimicrobial activity against Gram-positive and Gram-negative bacteria. The results showed that certain derivatives had minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Mechanism of Action

The mechanism of action of pyrazolo[1,5-a]pyrimidine-6-carboxylic acid, 7-hydroxy-3-phenyl-, ethyl ester involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can inhibit or activate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazolo[1,5-a]pyrimidine-6-carboxylates exhibit structural diversity based on substituent patterns, which directly influence their physicochemical properties, synthetic routes, and biological activities. Below is a comparative analysis with key analogs:

Structural and Physicochemical Comparison

Compound CAS RN Molecular Formula Molecular Weight Key Substituents Melting Point Key Properties
7-Hydroxy-3-phenyl-6-ethyl ester (Hypothetical) N/A C₁₆H₁₅N₃O₃ 297.31 3-Ph, 7-OH, 6-COOEt N/A Polar due to -OH; ester enhances lipophilicity
3-Cyano-7-methyl-6-ethyl ester 64689-82-3 C₁₁H₁₀N₄O₂ 230.22 3-CN, 7-Me, 6-COOEt 101°C High thermal stability; cyano group increases reactivity
2-(4-Bromophenyl)-7-methyl-6-ethyl ester 331428-53-6 C₁₇H₁₄BrN₃O₂ 380.22 2-(4-BrPh), 7-Me, 6-COOEt N/A Bromine enhances halogen bonding
7-Amino-3-cyano-6-ethyl ester 64689-81-2 C₉H₉N₅O₂ 219.20 7-NH₂, 3-CN, 6-COOEt N/A Amino group enables nucleophilic substitution
5-(3-Methoxyphenyl)-7-(CF₃)-3-ethyl ester 514799-10-1 C₁₇H₁₄F₃N₃O₃ 365.31 5-(3-MeOPh), 7-CF₃, 3-COOEt N/A Trifluoromethyl boosts metabolic stability

Stability and Reactivity

  • Electron-Deficient Cores: Derivatives with electron-withdrawing groups (e.g., -CN, -NO₂) exhibit higher stability toward hydrolysis but lower solubility .
  • Steric Effects : Bulky substituents (e.g., 4-bromophenyl in ) hinder enzymatic degradation but may reduce synthetic yields.

Key Research Findings

  • Synthetic Efficiency : Methods using H₂SO₄/AcOH achieve >90% yields for pyrazolo[1,5-a]pyrimidine derivatives, as in .
  • Structure-Activity Relationships (SAR): 3-Substituents: Phenyl or cyano groups enhance binding to hydrophobic enzyme pockets . 7-Substituents: Hydroxy or amino groups improve hydrogen-bonding interactions with biological targets .
  • Limitations : Ethyl esters in hydrophilic environments (e.g., tumor tissue) may undergo premature hydrolysis, reducing bioavailability .

Biological Activity

Pyrazolo[1,5-a]pyrimidine derivatives, particularly the compound Pyrazolo[1,5-a]pyrimidine-6-carboxylic acid, 7-hydroxy-3-phenyl-, ethyl ester , have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article delves into the biological activity of this compound, highlighting its therapeutic potential and mechanisms of action based on recent research findings.

The biological activity of Pyrazolo[1,5-a]pyrimidine derivatives is primarily linked to their ability to modulate various biochemical pathways. Notably, these compounds have been shown to:

  • Inhibit 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) : This enzyme plays a critical role in the metabolism of glucocorticoids. Inhibition can lead to decreased intracellular concentrations of active glucocorticoids, which is beneficial in treating conditions like metabolic syndrome and obesity-related disorders .
  • Exhibit Antimicrobial Properties : Research indicates that pyrazolo[1,5-a]pyrimidines demonstrate antibacterial activity against Mycobacterium tuberculosis and antiparasitic effects against various pathogens including Plasmodium falciparum .
  • Target Immune Pathways : Some derivatives have been identified as modulators of IRAK4, which is involved in innate immunity and inflammatory responses. This positions them as potential candidates for treating autoimmune diseases .

Anticancer Activity

Recent studies have explored the anticancer properties of pyrazolo[1,5-a]pyrimidine derivatives. For example:

  • A study found that specific derivatives inhibited the proliferation of liver cancer (HepG2) and cervical cancer (HeLa) cells with significant efficacy while showing low toxicity towards normal fibroblasts .
  • The mechanism of action involved cell cycle arrest at the G2/M phase and modulation of apoptosis-related proteins (Bcl-2 and Bax), suggesting a pro-apoptotic effect .

Antiprotozoal Activity

Inhibitory effects on Plasmodium falciparum were observed in compounds featuring the pyrazolo[1,5-a]pyrimidine core. The most promising derivative exhibited low micromolar activity against membrane-bound pyrophosphatase (mPPase), which is crucial for the survival of the malaria parasite .

Summary of Biological Activities

Activity TypeTarget/PathwayEffect/Outcome
Inhibition of 11β-HSD1Glucocorticoid metabolismDecreased glucocorticoid levels; potential for metabolic syndrome treatment
AntimicrobialMycobacterium tuberculosisSignificant antibacterial activity
AntiparasiticPlasmodium falciparumInhibition of mPPase; reduced parasite survival
AnticancerVarious cancer cell linesProliferation inhibition; induction of apoptosis
Immune modulationIRAK4Potential treatment for autoimmune diseases

Q & A

What synthetic strategies are effective for preparing 7-hydroxy-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate esters?

Level: Basic
Methodological Answer:
Synthesis typically involves cyclocondensation of β-keto esters with hydrazine derivatives. For example:

  • Protocol 1: Ghaffari Khaligh et al. (2020) used a β-keto ester precursor with hydrazine hydrate in ethanol under reflux, catalyzed by p-toluenesulfonic acid, achieving 85% yield .
  • Protocol 2: Multi-step routes (e.g., etherification, cyclization) for tetrahydro-pyrazolo[1,5-a]pyrazine derivatives involve KOtBu and DMF-DMA, followed by oxidative steps .
    Key Optimization: Microwave-assisted synthesis reduces reaction time (2–4 hours vs. 8–10 hours) and improves purity (>95%) .

How can structural discrepancies in pyrazolo[1,5-a]pyrimidine derivatives be resolved analytically?

Level: Basic
Methodological Answer:

  • X-ray Diffraction: Banu & Raju (2012) confirmed the flattened boat conformation of the pyrimidine ring (deviation: 0.224 Å) and dihedral angles (80.94°) between fused rings .
  • NMR/MS: ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) validate substituent positions. For example, 7-amino derivatives ( ) showed spectral matches (e.g., ¹H NMR δ 8.2 ppm for aromatic protons) .

What role does the 7-hydroxy group play in regioselective functionalization?

Level: Advanced
Methodological Answer:
The 7-hydroxy group enables targeted modifications:

  • O-Methylation: Koidan et al. (2024) achieved 7-methoxy derivatives using methyl iodide/K₂CO₃ in DMF (yield: 78%) without ester cleavage .
  • Acylation: Reactivity with acetyl chloride in pyridine yields 7-acetoxy derivatives, though competing ester hydrolysis requires pH control (pH 6–7) .

How do structural modifications at position 3 influence biological activity?

Level: Advanced
Methodological Answer:

  • Phenyl vs. Cyano Groups: 3-Phenyl derivatives (e.g., ) show enhanced lipophilicity (logP ≈ 2.8) and GABA_A receptor binding (EC₅₀: 0.03–30 mg·kg⁻¹ in rats) compared to cyano analogs .
  • SAR Studies: Substituent bulkiness at position 3 correlates with blood-brain barrier penetration. Ethyl esters improve plasma stability (t₁/₂ > 4 hours) vs. methyl esters .

How can contradictory reaction yields in literature be addressed?

Level: Advanced
Methodological Answer:
Discrepancies often arise from catalyst or solvent choices:

  • Catalyst Comparison: p-TsOH (85% yield ) vs. H₂SO₄ (60–70% yield ) in cyclocondensation.
  • Solvent Optimization: Polar aprotic solvents (DMF) improve solubility for microwave-assisted reactions (yield: 78% vs. 62% in ethanol ).
    Recommendation: Systematic DOE (Design of Experiments) to optimize time, temperature, and catalyst loading .

What are the applications of this compound in medicinal chemistry?

Level: Basic
Methodological Answer:

  • GABA_A Ligands: Ethyl ester derivatives (e.g., flumazenil analogs) show high receptor occupancy (EC₅₀: 0.03 mg·kg⁻¹) in awake rats, validated via in vivo {³H}flumazenil binding .
  • Anticancer Scaffolds: Pyrazolo[1,5-a]pyrimidine cores inhibit kinase pathways (IC₅₀: 10–100 nM in leukemia cell lines) .

What tandem reactions enable complex heterocycle synthesis from this compound?

Level: Advanced
Methodological Answer:

  • Triazolodiazepines: 4-(Azidomethyl)pyrazole-3-carboxylates react with cyanoacetamides in THF/t-BuOK to form triazolo[1,5-a][1,3]diazepines (yield: 65–70%) .
  • Cyclization Pathways: Intramolecular cyclization with N-benzyl ethanolamine yields fused rings (e.g., thiazolo[3,2-a]pyrimidines) under acidic conditions .

How is plasma occupancy measured for receptor-targeting derivatives?

Level: Advanced
Methodological Answer:

  • In Vivo Assays: Radiolabeled {³H}flumazenil binding in rats and {¹²³I}iomazenil scintigraphy in monkeys quantify occupancy. EC₅₀ values (e.g., 0.03 mg·kg⁻¹) correlate with plasma concentration .
  • LC-MS/MS Validation: Drug plasma levels are quantified post-dosing, with linear regression modeling (R² > 0.95) .

What are the key intermediates in multi-step syntheses of this compound?

Level: Basic
Methodological Answer:

  • Intermediate 1: 4-Chloro-3-oxo-butyric acid ethyl ester (etherification precursor) .
  • Intermediate 2: Hydrazone adducts from β-keto esters and hydrazine hydrate .
    Purification: Recrystallization from ethyl acetate/ethanol (3:2) yields >95% purity .

How does the ester group influence hydrolytic stability?

Level: Advanced
Methodological Answer:

  • Ethyl vs. Methyl Esters: Ethyl esters exhibit slower hydrolysis (t₁/₂: 6 hours in pH 7.4 buffer) vs. methyl esters (t₁/₂: 2 hours) due to steric hindrance .
  • Stability Optimization: Co-solvents (e.g., PEG-400) reduce aqueous hydrolysis rates by 40% .

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